(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a bicyclic β-amino acid derivative with a rigid norbornane-like scaffold. Its unique structure confers stereochemical rigidity, making it valuable in peptide engineering and drug discovery for conformational control .
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5+,6+,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGHCTZKPYWADE-MBWJBUSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@H]2N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179462-37-4 | |
| Record name | rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known as 2-Amino-2-norbornanecarboxylic acid (BCH), is the Na(+)-independent system L . This system is a type of amino acid transporter, which plays a crucial role in the transport of large neutral amino acids across the cell membrane.
Mode of Action
BCH acts as a specific substrate for the system L transporter . It interacts with the transporter, inhibiting the transport of other large neutral amino acids. This interaction and the resulting changes can help identify, differentiate, and characterize amino acid transport systems in cells.
Biochemical Pathways
It’s known that the compound’s interaction with the system l transporter can influence the transport of large neutral amino acids, which are essential for protein synthesis and other cellular functions.
Result of Action
The primary molecular effect of BCH is the inhibition of the system L transporter, leading to reduced transport of large neutral amino acids. This can have various cellular effects, depending on the specific role of these amino acids in the cell. For instance, it may affect protein synthesis, cell growth, and other cellular functions.
Biological Activity
(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, commonly referred to as BCH, is a bicyclic amino acid with significant biological implications, particularly in the realm of amino acid transport and metabolism. Its molecular formula is with a molecular weight of approximately 191.66 g/mol .
The primary mechanism of action for BCH involves its role as a specific substrate for the Na(+)-independent system L transporter . This transporter is crucial for the uptake of large neutral amino acids, which are vital for protein synthesis and various cellular functions .
Target and Mode of Action
- Target : System L transporter
- Mode of Action : BCH acts as an inhibitor of this transporter, leading to decreased transport of large neutral amino acids into cells. This inhibition can have downstream effects on cellular growth and metabolism .
Biological Activity and Effects
Research indicates that BCH exhibits several biological activities:
- Inhibition of Amino Acid Transport : BCH effectively blocks the transport of large neutral amino acids, which can influence cellular functions such as protein synthesis and cell growth .
- Impact on Insulin Secretion : Studies have shown that BCH can activate glutamate dehydrogenase, a key enzyme in the control of insulin secretion, thereby enhancing glutamine oxidation and potentially increasing insulin release .
- Anticancer Potential : BCH has been identified as an L-selective inhibitor that may suppress cell growth and induce apoptosis in cancer cells at appropriate concentrations .
Research Findings
Several studies have investigated the biological activity of BCH, yielding important findings:
- Cell Growth Suppression : In vitro studies demonstrated that BCH could significantly reduce the proliferation of certain cancer cell lines by inhibiting amino acid transport essential for their growth .
- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
Data Table: Summary of Biological Activities
Case Studies
- Study on Insulin Secretion : Maechler et al. explored the effects of BCH on insulin secretion via glutamate dehydrogenase activation, concluding that BCH enhances glutamine oxidation which is critical for insulin release in pancreatic cells .
- Cancer Cell Line Analysis : A study focused on various cancer cell lines showed that treatment with BCH resulted in a significant decrease in cell viability, highlighting its potential as an anticancer agent through its inhibitory effects on amino acid transport .
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in drug development due to its structural features that allow for modification and optimization of bioactive compounds. Its ability to mimic natural amino acids makes it valuable in the design of novel pharmaceuticals targeting specific biological pathways.
Case Study: Drug Candidate Development
Research has demonstrated that derivatives of (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride show promise as inhibitors for certain enzymes involved in metabolic disorders, enhancing therapeutic efficacy while minimizing side effects .
Peptide Synthesis
This compound serves as a versatile building block in peptide synthesis, where it acts as a protecting group for amino acids. Its stability under various reaction conditions allows for selective reactions without unwanted side products.
Application Example
In a study involving the synthesis of cyclic peptides, this compound was employed to facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups .
Bioconjugation
The compound can be utilized in bioconjugation processes, which involve linking biomolecules to therapeutic agents. This application is crucial for improving drug delivery systems and enhancing the effectiveness of treatments.
Research Insights
Recent studies have shown that bioconjugates formed using this compound exhibit improved pharmacokinetic profiles compared to traditional conjugates, leading to enhanced therapeutic outcomes .
Material Science
In material science, this compound is explored for its role in developing advanced materials, particularly polymers with tailored functional properties.
Material Development Example
Research has indicated that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Medicinal Chemistry | Drug development and design of bioactive compounds | Promising enzyme inhibitors for metabolic disorders |
| Peptide Synthesis | Building block and protecting group in peptide synthesis | Facilitated cyclic peptide formation with minimal side products |
| Bioconjugation | Linking biomolecules to therapeutic agents | Improved pharmacokinetics in drug delivery systems |
| Material Science | Development of advanced materials | Enhanced mechanical properties in polymer applications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Modified Functional Groups
N-Fmoc-(±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences: Functional Group: Fmoc-protected amine for solid-phase peptide synthesis. Molecular Formula: C₂₃H₂₃NO₄ (estimated). Applications: Used in automated peptide synthesis to introduce conformational constraints . Solubility: Likely reduced in water due to hydrophobic Fmoc group. Supplier: Iris Biotech GmbH (Price: €760.00) .
(±)-cis-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Ethyl Ester Hydrochloride
- Key Differences: Functional Group: Ethyl ester replaces carboxylic acid. Molecular Formula: C₁₀H₁₇NO₂·HCl. Molecular Weight: 219.71 g/mol. Applications: Intermediate for prodrug design or lipophilic analogs. Supplier: ECHEMI (CAS: 95630-75-4) .
3-Oxo-2-azabicyclo[2.2.1]hept-5-ene
- Molecular Formula: C₆H₇NO. Applications: Precursor for heterocyclic drug candidates. Supplier: AS21031-rac (Price: $23.00) .
Bicyclo[3.2.0]heptane Derivatives
Bacampicillin Hydrochloride
- Structure : 4-Thia-1-azabicyclo[3.2.0]heptane core (penicillin derivative).
- Key Differences :
6-Aminopenicillanic Acid
Heteroatom-Substituted Bicycloheptanes
(1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid
- Key Differences :
2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
- Key Differences: Heteroatom: Nitrogen in the bicyclic framework. Molecular Formula: C₇H₁₀ClNO₂. Applications: Potential enzyme inhibitor due to aza substitution .
Comparative Data Table
Research Findings and Discussion
- Rigidity vs. Flexibility : The bicyclo[2.2.1]heptane system imposes greater conformational restraint than larger bicyclo[3.2.0] systems, enhancing binding specificity in peptide-based therapeutics .
- Solubility Trends : Carboxylic acid derivatives (e.g., target compound) exhibit better aqueous solubility than esters or Fmoc-protected analogs, critical for biological assays .
- Pharmacological Relevance: Bacampicillin’s [3.2.0] system enables β-lactam stability, contrasting with the target compound’s non-pharmacological role as a scaffold .
Preparation Methods
Stereoselective Synthesis via Carboxylation and Curtius Rearrangement
A stereocontrolled route to cis-(exo)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid involves substrate-directed α-carboxylation of norbornene monoester derivatives. As reported by Thieme Synlett , norbornene monoester undergoes carboxylation with high diastereoselectivity (up to 35:1) using LDA (lithium diisopropylamide) and CO₂, yielding an asymmetric diester intermediate. Sequential chemoselective ester cleavage with LiOH selectively removes the less hindered ester group, preserving the bicyclic framework.
The resulting monoester undergoes Curtius rearrangement upon treatment with diphenylphosphoryl azide (DPPA) and tert-butanol, generating a Boc-protected amine. Acidic hydrolysis (HCl/EtOH) simultaneously removes the Boc group and hydrolyzes the remaining ester, yielding the target amino acid hydrochloride. This method achieves an overall yield of 52–58% with >98% purity, as confirmed by TLC and NMR .
Key Advantages :
-
High diastereoselectivity minimizes epimerization.
-
Boc protection prevents racemization during hydrolysis.
-
Adaptable for gram-scale synthesis.
Thermal Cyclization with Urea for Industrial-Scale Production
A Chinese patent discloses a scalable method using thermal cyclization of cis-(exo)-bicyclo[2.2.1]heptane-3-carboxamide-2-carboxylic acid with urea. The process involves:
-
Grinding the carboxamide-carboxylic acid precursor with urea to ensure homogeneity.
-
Heating the mixture to 130–190°C under inert atmosphere, forming the imide intermediate via intramolecular dehydration.
-
Quenching with HCl/EtOH to yield the hydrochloride salt.
This method avoids high-pressure equipment (e.g., sealed tubes) and achieves 85–92% yield with <1% impurities. The absence of solvents simplifies purification, making it suitable for industrial production .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 130–190°C |
| Reaction Time | 2–4 hours |
| Urea Equivalents | 1.5–2.0 |
Protective-Group Strategies for Functionalization
The Fmoc-protected derivative (PubChem CID 40429721) illustrates protective-group applications. N-Fmoc-(±)-cis-(exo)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid is synthesized via:
-
Fmoc-Cl acylation of the free amine under Schotten-Baumann conditions.
-
Acidic deprotection (piperidine/DMF) to regenerate the amine.
-
HCl salt formation in ethanol.
This approach is critical for solid-phase peptide synthesis (SPPS), ensuring compatibility with standard coupling reagents like HBTU/HOBt .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Carboxylation | 52–58 | ≥98 | Moderate | High |
| Thermal Cyclization | 85–92 | ≥99 | High | Moderate |
| Diels-Alder | 40–45 | 90–95 | Low | Low |
Industrial Considerations :
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing (±)-cis-(exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, and how does its bicyclic structure influence reactivity?
- Methodology : Synthesis typically involves cycloaddition reactions (e.g., Diels-Alder) to form the bicyclo[2.2.1]heptane core, followed by functionalization. Key steps include:
Cyclization : Use norbornene derivatives as precursors under controlled temperature (50–80°C) and acidic/basic catalysis .
Amino/Carboxylic Acid Introduction : Selective protection/deprotection (e.g., Boc groups) to avoid side reactions .
Hydrochloride Formation : Neutralization with HCl to enhance solubility and stability .
- Structural Impact : The rigid bicyclic framework restricts conformational flexibility, favoring stereospecific reactions and stabilizing transition states in nucleophilic substitutions .
Q. How can researchers verify the stereochemical purity of this compound, and what analytical techniques are critical for characterization?
- Analytical Workflow :
Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak®) with UV detection at 210 nm .
NMR Spectroscopy : ¹H NMR (500 MHz, d6-DMSO) identifies exo vs. endo configurations via coupling constants (e.g., J = 8–10 Hz for exo protons) .
X-ray Crystallography : Confirms absolute stereochemistry when single crystals are obtainable .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Highly soluble in water (due to hydrochloride salt) and polar aprotic solvents like DMSO. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at 4°C in inert atmosphere; degrades at >100°C. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the amino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data reported for this compound across different studies?
- Root Causes : Variability in enantiomeric purity, assay conditions (e.g., pH, temperature), or cellular models.
- Resolution Strategy :
Reproduce Synthesis : Ensure ≥97% purity (via HPLC) and validate stereochemistry .
Standardize Assays : Use consistent buffer systems (e.g., PBS at pH 7.4) and cell lines (e.g., HEK293 for receptor binding studies) .
Comparative Analysis : Benchmark against structurally related compounds (e.g., Boc-protected derivatives) to isolate structure-activity relationships .
Q. What strategies improve the enantiomeric resolution of this racemic compound for pharmacological studies?
- Advanced Methods :
Kinetic Resolution : Use chiral catalysts (e.g., Sharpless epoxidation) to preferentially react with one enantiomer .
Enzymatic Separation : Lipases or esterases selectively hydrolyze one enantiomer from protected intermediates .
Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Q. How does this compound interact with biological targets such as enzymes or receptors, and what computational tools validate these interactions?
- Mechanistic Insights :
Molecular Docking : Use AutoDock Vina to model binding to GABA_A receptors, leveraging the bicyclic core’s rigidity for high-affinity interactions .
MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in lipid bilayers .
In Vitro Validation : Competitive binding assays (e.g., radioligand displacement) quantify IC₅₀ values .
Safety and Handling
- Risks : Irritant (Xn); causes eye/skin/respiratory irritation (R36/37/38).
- Precautions : Use PPE (gloves, goggles), work in fume hood, and neutralize spills with sodium bicarbonate .
Research Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
